molecular formula C12H12BrN3O2 B14911490 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide

4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide

Cat. No.: B14911490
M. Wt: 310.15 g/mol
InChI Key: AKHVUEQJLOPZAT-UHFFFAOYSA-N
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Description

4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole carboxamides This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a methoxypyridine moiety attached to the carboxamide group

Preparation Methods

The synthesis of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-methoxypyridin-3-ylmethylamine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of corresponding pyrrole N-oxides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-Bromo-N-((2-methoxypyridin-3-yl)methyl)-1h-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

4-bromo-N-[(2-methoxypyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C12H12BrN3O2/c1-18-12-8(3-2-4-14-12)6-16-11(17)10-5-9(13)7-15-10/h2-5,7,15H,6H2,1H3,(H,16,17)

InChI Key

AKHVUEQJLOPZAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=CC(=CN2)Br

Origin of Product

United States

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